1-Pyrenebutanoic acid, methyl ester
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Overview
Description
1-Pyrenebutanoic acid, methyl ester is an organic compound that belongs to the class of esters. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and butanoic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenebutanoic acid, methyl ester can be synthesized through the esterification of 1-pyrenebutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with concentrated sulfuric acid to facilitate the formation of the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure maximum yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenebutanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 1-pyrenebutanoic acid and methanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives of pyrene.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed:
Hydrolysis: 1-Pyrenebutanoic acid and methanol.
Oxidation: Various oxidized pyrene derivatives.
Substitution: New esters or other substituted pyrene compounds.
Scientific Research Applications
1-Pyrenebutanoic acid, methyl ester has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism by which 1-pyrenebutanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Pyrenebutanoic acid, methyl ester can be compared with other pyrene derivatives and esters:
Similar Compounds: Pyrenebutyric acid, pyrene-1-carboxylic acid, and pyrene-1-methanol.
Properties
IUPAC Name |
methyl 4-pyren-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-23-19(22)7-3-4-14-8-9-17-11-10-15-5-2-6-16-12-13-18(14)21(17)20(15)16/h2,5-6,8-13H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBWZMAYOBIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478133 |
Source
|
Record name | 1-Pyrenebutanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70570-29-5 |
Source
|
Record name | 1-Pyrenebutanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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